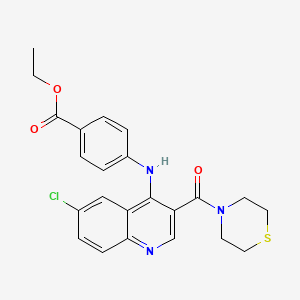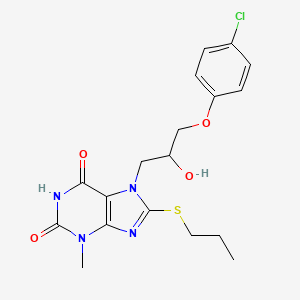
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-8-(propylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H21ClN4O4S and its molecular weight is 424.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research into the synthesis and reactions of purine derivatives, including those related to the compound , demonstrates the compound's potential as a versatile intermediate in the production of various heterocyclic systems. The study by Dotsenko et al. (2012) explores the alkylation of 3-cyanopyridine-2(1H)-thiones leading to the formation of pyrido-thieno-diazepino-purine dione derivatives, showcasing the compound's utility in constructing penta- and hexacyclic heterocyclic systems with potential biological activity (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S. G., 2012).
Applications in Drug Discovery
The research into 8-aminoalkyl derivatives of purine-2,6-dione, which share a similar purine core with the compound of interest, demonstrates the exploration of these derivatives as ligands for serotonin receptors. Such studies are crucial for the development of new therapeutic agents with potential psychotropic activity. Chłoń-Rzepa et al. (2013) designed a series of derivatives as potential ligands for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting the role of these compounds in investigating new treatments for disorders such as depression and anxiety (Chłoń-Rzepa, G. et al., 2013).
Chemical Properties and Transformations
Further investigations into the chemical properties and transformations of purine derivatives reveal the compound's relevance in the synthesis of novel structures with significant biological activities. Studies by Kini et al. (1987) on the synthesis of 7-methyl-8-oxoguanosine from chloropurine dione derivatives underscore the importance of these chemical transformations in the development of nucleoside analogs with potential therapeutic applications (Kini, G. D. et al., 1987).
Eigenschaften
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O4S/c1-3-8-28-18-20-15-14(16(25)21-17(26)22(15)2)23(18)9-12(24)10-27-13-6-4-11(19)5-7-13/h4-7,12,24H,3,8-10H2,1-2H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQNNDUQDWLDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one](/img/structure/B2385567.png)
![5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)benzyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2385569.png)
![Methyl 2-{[2-(allylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2385570.png)
![{3-[(Propan-2-yloxy)methyl]phenyl}methanamine](/img/structure/B2385571.png)
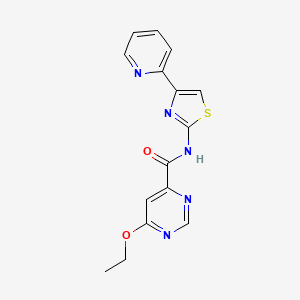
![3-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2385573.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2385577.png)
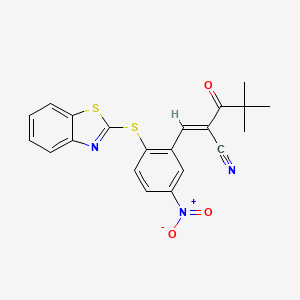
![4-[benzyl(ethyl)sulfamoyl]-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2385583.png)
![7-(3,4-diethoxyphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2385584.png)
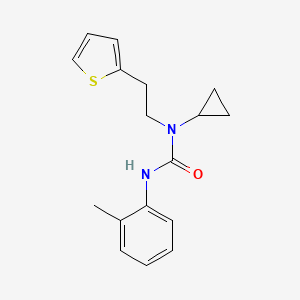
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2385586.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2385588.png)
